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Compound of Interest

Compound Name: Envudeucitinib

Cat. No.: B15614739 Get Quote

This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) for researchers, scientists, and drug development professionals investigating the

potential off-target effects of Envudeucitinib in cell-based assays.

Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Envudeucitinib?

A1: Envudeucitinib (also known as ESK-001) is an oral, highly selective, allosteric inhibitor of

Tyrosine Kinase 2 (TYK2).[1][2][3] Unlike ATP-competitive inhibitors that bind to the highly

conserved active site of kinases, Envudeucitinib binds to the regulatory pseudokinase (JH2)

domain of TYK2.[4][5][6] This allosteric mechanism "locks" TYK2 in an inactive conformation,

preventing it from mediating downstream signaling.[4] This mode of action is designed to

provide high selectivity for TYK2 over other Janus kinase (JAK) family members (JAK1, JAK2,

and JAK3), thereby minimizing off-target effects.[7][8]

Q2: Which signaling pathways are primarily affected by Envudeucitinib?

A2: Envudeucitinib primarily inhibits TYK2-mediated signaling pathways, which are crucial for

the response to several key cytokines involved in autoimmune and inflammatory diseases.[2]

These include the Interleukin-23 (IL-23)/T-helper 17 (Th17) axis, the Interleukin-12 (IL-12)/T-

helper 1 (Th1) axis, and the Type I Interferon (IFN) pathway.[4][8] By inhibiting TYK2,

Envudeucitinib blocks the phosphorylation of downstream Signal Transducer and Activator of
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Transcription (STAT) proteins, which are essential for the transcription of pro-inflammatory

genes.[4]

Q3: What are the most likely off-target kinases for Envudeucitinib?

A3: Due to its allosteric mechanism of action targeting the less conserved pseudokinase

domain, Envudeucitinib is designed for high selectivity against other JAK family members

(JAK1, JAK2, and JAK3).[5][9] Preclinical data indicates that Envudeucitinib has an IC50 of

over 30,000 nM for JAK1, JAK2, and JAK3, demonstrating a very high degree of selectivity.[9]

[10] However, at sufficiently high concentrations, any inhibitor may exhibit off-target activity. A

kinome-wide scan would be the most comprehensive method to identify any unforeseen off-

target kinases.

Q4: Which cell lines are suitable for studying Envudeucitinib's on-target and off-target effects?

A4: The choice of cell line depends on the specific research question.

For on-target TYK2 engagement: HEK293 cells are commonly used for transient transfection

of a NanoLuc-TYK2 fusion vector for NanoBRET assays.[11][12]

For downstream signaling analysis:

Human T-cell lines such as Kit225 can be used to study IFNα-induced STAT1

phosphorylation.[13]

The human keratinocyte cell line HaCaT is relevant for psoriasis research and can be

stimulated with IL-23 to induce STAT3 phosphorylation.

Primary cells like peripheral blood mononuclear cells (PBMCs) provide a more

physiologically relevant system to assess the effects on cytokine-induced STAT

phosphorylation.[14]

For cell proliferation assays: Ba/F3 cells, an IL-3 dependent murine pro-B cell line, can be

engineered to express a constitutively active form of TYK2, making their proliferation

dependent on TYK2 activity.
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Quantitative Data: Selectivity Profile of
Envudeucitinib
The selectivity of a kinase inhibitor is crucial for its safety and efficacy. The following table

summarizes the inhibitory potency of Envudeucitinib (ESK-001) against TYK2 and other JAK

family kinases in human whole blood assays.

Kinase Target Assay Type
Cytokine
Stimulant

Envudeucitinib
(ESK-001) IC50
(nM)

Reference(s)

TYK2
STAT

Phosphorylation
IFNα 104 [8][9][10]

TYK2
STAT

Phosphorylation
IL-12 149 [8][9][10]

JAK1/JAK3
STAT

Phosphorylation
IL-2 >30,000 [8][9][10]

JAK2
STAT

Phosphorylation
TPO >30,000 [8][9][10]

Experimental Protocols & Troubleshooting Guides
Western Blot Analysis of STAT3 Phosphorylation
This protocol is designed to assess the inhibitory effect of Envudeucitinib on IL-23-induced

STAT3 phosphorylation in HaCaT cells.

Experimental Workflow Diagram:
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Caption: Workflow for STAT3 Phosphorylation Western Blot.
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Detailed Protocol:

Cell Culture and Plating:

Culture HaCaT cells in DMEM supplemented with 10% FBS and 1%

penicillin/streptomycin.

Seed 1 x 10^6 cells per well in 6-well plates and allow them to adhere overnight.

Serum Starvation:

The following day, replace the culture medium with serum-free DMEM and incubate for 4-6

hours.

Inhibitor Treatment:

Prepare a 10 mM stock solution of Envudeucitinib in DMSO.

Dilute the stock solution in serum-free DMEM to achieve the desired final concentrations

(e.g., 0.1, 1, 10, 100, 1000 nM).

Pre-treat the cells with the Envudeucitinib dilutions for 1-2 hours. Include a DMSO

vehicle control.

Cytokine Stimulation:

Stimulate the cells with 50 ng/mL of recombinant human IL-23 for 15-30 minutes at 37°C.

[15][16][17] Include an unstimulated control.

Cell Lysis:

Aspirate the medium and wash the cells once with ice-cold PBS.

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

Protein Quantification:
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Determine the protein concentration of the supernatant using a BCA assay.

SDS-PAGE and Western Blotting:

Load 20-30 µg of protein per lane on a 4-12% Bis-Tris gel.

Transfer the proteins to a PVDF membrane.

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

Incubate the membrane with a primary antibody against phospho-STAT3 (Tyr705)

overnight at 4°C.

Wash the membrane with TBST and incubate with an HRP-conjugated secondary

antibody for 1 hour at room temperature.

Detect the signal using an ECL substrate.

Strip the membrane and re-probe for total STAT3 and a loading control (e.g., GAPDH or β-

actin).

Troubleshooting Guide: STAT3 Phosphorylation Western Blot
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Problem Possible Cause(s) Recommended Solution(s)

No or weak p-STAT3 signal in

positive control (IL-23

stimulated, no inhibitor)

- Inactive IL-23- Suboptimal

stimulation time- Phosphatase

activity during lysis- Low

protein load

- Use a fresh aliquot of IL-23

and verify its activity.- Perform

a time-course experiment (5,

15, 30, 60 min) to determine

peak phosphorylation.- Ensure

fresh phosphatase inhibitors

are added to the lysis buffer.-

Increase the amount of protein

loaded per lane.

High background

- Blocking agent is

inappropriate (e.g., milk for

phospho-antibodies)- Antibody

concentration is too high-

Insufficient washing

- Use 5% BSA in TBST for

blocking, as milk contains

phosphoproteins that can

cause background.- Titrate the

primary and secondary

antibody concentrations.-

Increase the number and

duration of washes with TBST.

Inconsistent results between

experiments

- Variation in cell confluency or

passage number- Inconsistent

inhibitor preparation or

incubation time

- Standardize cell seeding

density and use cells within a

consistent passage range.-

Prepare fresh inhibitor dilutions

for each experiment and

ensure precise incubation

times.

No inhibition of p-STAT3 by

Envudeucitinib

- Envudeucitinib degradation-

Incorrect concentration

calculation- Cell line is

unresponsive

- Use a fresh stock of

Envudeucitinib.- Double-check

all dilution calculations.- Verify

TYK2 expression in your

HaCaT cells and confirm that

they respond to IL-23.

NanoBRET™ Target Engagement Assay
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This assay quantitatively measures the binding of Envudeucitinib to TYK2 in living cells. It

relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®

luciferase-TYK2 fusion protein (donor) and a fluorescent tracer that binds to the TYK2 active

site (acceptor). A test compound that binds to TYK2 will displace the tracer, leading to a

decrease in the BRET signal.

Experimental Workflow Diagram:
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Caption: Workflow for the NanoBRET™ Target Engagement Assay.
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Detailed Protocol (based on Promega's protocol):[12][18][19]

Cell Transfection and Plating:

Co-transfect HEK293 cells with the NanoLuc-TYK2 fusion vector and a transfection carrier

DNA at a 1:9 ratio using FuGene HD.

Incubate for 20-24 hours.

Resuspend the transfected cells in Opti-MEM and seed them into a 96-well or 384-well

white assay plate.

Compound and Tracer Addition:

Prepare serial dilutions of Envudeucitinib in Opti-MEM.

Add the Envudeucitinib dilutions to the wells.

Add the NanoBRET™ Tracer K-10 (at the recommended final concentration) to all wells.

Equilibration:

Incubate the plate for 2 hours at 37°C in a CO2 incubator to allow the compound to reach

binding equilibrium.

Signal Detection:

Add the NanoBRET™ Nano-Glo® Substrate and the extracellular NanoLuc® inhibitor to

all wells.

Read the plate within 10 minutes on a luminometer equipped with two filters to measure

donor emission (450 nm) and acceptor emission (610 nm).

Data Analysis:

Calculate the BRET ratio (Acceptor Emission / Donor Emission).
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Plot the BRET ratio against the logarithm of the Envudeucitinib concentration and fit the

data to a sigmoidal dose-response curve to determine the IC50 value.

Troubleshooting Guide: NanoBRET™ Assay

Problem Possible Cause(s) Recommended Solution(s)

Low BRET signal

- Low transfection efficiency-

Incorrect tracer concentration-

Insufficient NanoLuc-TYK2

expression

- Optimize transfection

conditions (DNA amount,

transfection reagent).- Verify

the tracer concentration is

appropriate for the assay

window.- Confirm expression

of the NanoLuc-TYK2 fusion

protein by Western blot.

High variability between

replicate wells

- Inconsistent cell seeding-

Inaccurate pipetting of

compound or tracer

- Ensure a homogenous cell

suspension before seeding.-

Use calibrated pipettes and

careful pipetting techniques.

No dose-response with

Envudeucitinib

- Compound is inactive or

degraded- Compound is not

cell-permeable- Incorrect

assay setup

- Use a fresh stock of

Envudeucitinib.- Confirm the

cell permeability of

Envudeucitinib.- Include a

known TYK2 inhibitor as a

positive control to validate the

assay.

Signaling Pathway Diagram
The following diagram illustrates the central role of TYK2 in mediating signals from key

cytokines. Envudeucitinib's inhibition of TYK2 blocks the subsequent phosphorylation of STAT

proteins and the transcription of pro-inflammatory genes.
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Caption: TYK2-Mediated Signaling Pathways and Inhibition by Envudeucitinib.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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